Cas no 836637-10-6 (1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-)

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- structure
836637-10-6 structure
Product name:1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-
CAS No:836637-10-6
MF:C16H18BN2O4S2Br
MW:457.17012
CID:1810410
PubChem ID:12192493

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-
    • 2-bromo-1,3-bis-(4-methylphenyl)sulfonyl-1,3,2-diazaborolidine
    • 836637-10-6
    • DTXSID00479878
    • Inchi: InChI=1S/C16H18BBrN2O4S2/c1-13-3-7-15(8-4-13)25(21,22)19-11-12-20(17(19)18)26(23,24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
    • InChI Key: GSMISULDXUGGEL-UHFFFAOYSA-N
    • SMILES: B1(N(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)Br

Computed Properties

  • Exact Mass: 455.99844g/mol
  • Monoisotopic Mass: 455.99844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.5Ų

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- Related Literature

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